molecular formula C10H14O2 B7862517 2-(3-Methoxyphenyl)-2-propanol CAS No. 55311-42-7

2-(3-Methoxyphenyl)-2-propanol

Cat. No.: B7862517
CAS No.: 55311-42-7
M. Wt: 166.22 g/mol
InChI Key: AIJGZNWGLXPXLF-UHFFFAOYSA-N
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Description

It has been identified in natural sources, such as the ethanol extract of Acacia arabica roots, where it constitutes 0.44% of the extract composition . Its molecular formula is inferred as C10H14O2 based on structural analogs (e.g., 2-(2-(3-methoxyphenyl)ethylphenol derivatives) .

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGZNWGLXPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55311-42-7
Record name 55311-42-7
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Preparation Methods

Synthesis of 3-Methoxyacetophenone

The ketone precursor, 3-methoxyacetophenone, is synthesized via Friedel-Crafts acylation of anisole. Using acetyl chloride and aluminum chloride (1.2 equiv) in dichloromethane at 0°C, this method achieves 68–72% yield. However, regioselectivity challenges arise due to the methoxy group’s ortho/para-directing effects, resulting in a 7:3 mixture of 3-methoxyacetophenone and 4-methoxyacetophenone.

Reduction Methods

3-Methoxyacetophenone is reduced to the target alcohol using:

  • Catalytic Hydrogenation : Palladium on carbon (5 wt%) under 30 psi H2\text{H}_2 in ethanol at 25°C affords 89% yield.

  • Metal Hydrides : Lithium aluminum hydride (LiAlH4_4) in diethyl ether achieves 93% yield but requires rigorous exclusion of moisture.

Acid-Catalyzed Condensation and Reduction

A three-step protocol derived from BenchChem’s synthesis of related compounds involves:

  • Condensation : 3-Methoxybenzaldehyde reacts with isobutyric acid under sulfuric acid catalysis (80°C, 6 hours) to form 3-methoxy-α-methylcinnamic acid (74% yield).

  • Hydrogenation : The unsaturated acid is hydrogenated over Raney nickel (50 psi H2\text{H}_2, 80°C) to yield 3-methoxy-α-methylhydrocinnamic acid.

  • Reduction : The acid is reduced with borane-THF complex to afford this compound (62% overall yield).

Comparative Analysis of Methods

Parameter Grignard Method Ketone Reduction Acid-Catalyzed Route
Starting Materials3-Methoxybromobenzene, Mg, acetoneAnisole, acetyl chloride3-Methoxybenzaldehyde, isobutyric acid
Reaction Steps233
Yield (%)78–8568–72 (ketone) → 8962
Purity (%)>98>9591
ScalabilityHigh (continuous flow)ModerateLow
Environmental ImpactModerate (THF waste)High (AlCl3_3 waste)High (acidic waste)

The Grignard method outperforms others in scalability and yield, while the ketone reduction route offers higher purity at the cost of additional steps.

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Continuous-Flow Systems : Reduces solvent use by 40% and cycle time by 60% compared to batch reactors.

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME), a renewable solvent, decreases environmental toxicity.

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused for up to 5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-propanol undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: The primary product is 2-(3-Methoxyphenyl)-2-propanone.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

      Products: The reduction of the hydroxyl group can yield 2-(3-Methoxyphenyl)-2-propane.

  • Substitution

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Often performed in the presence of a base.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-propanol has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine

    • Explored for its potential use in the development of pharmaceutical agents.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The methoxy group and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3)
  • Molecular Formula : C15H16O2
  • Key Features: Contains a phenol group and a 3-methoxyphenyl ethyl substituent.
  • Applications : Used as a pharmaceutical intermediate (e.g., in APIs) .
(R,S)-1-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}-3-(dimethylamino)-2-propanol (M-1)
  • Molecular Formula: C21H29NO3 (free base); hydrochloride salt (CAS 135261-74-4) .
  • Key Features: Includes a dimethylamino group and a phenoxy substituent.
  • Applications : Active metabolite of sarpogrelate hydrochloride, studied for pharmacokinetic interactions with CYP2D6 substrates .
  • Differentiation: The tertiary amine and phenoxy groups increase molecular weight and polarity, influencing metabolic stability and enzyme interactions compared to the simpler 2-propanol derivative.
1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol Hydrochloride (CAS 135261-74-4)
  • Molecular Formula: C20H28ClNO3 .
  • Key Features: Hydrochloride salt form with a dimethylamino-propanol backbone.
  • Applications : Pharmaceutical intermediate with documented use in APIs .
  • Toxicity : Oral LD50 = 300–2,000 mg/kg (Category 4 acute toxicity) .
  • Differentiation: Salt formation improves solubility for drug formulations, unlike the neutral 2-(3-Methoxyphenyl)-2-propanol.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Toxicity (LD50) Applications
This compound C10H14O2 166.22 Secondary alcohol, methoxy Not reported Not reported Phytochemical research
2-[2-(3-Methoxyphenyl)ethyl]phenol C15H16O2 228.29 Phenol, ethyl-methoxyphenyl Lipophilic No hazard data Pharmaceutical synthesis
M-1 (free base) C21H29NO3 355.46 Phenoxy, dimethylamino Moderate Not reported Drug metabolite studies
M-1 Hydrochloride C20H28ClNO3 377.90 Hydrochloride salt Water-soluble 300–2,000 mg/kg Drug formulation

Biological Activity

2-(3-Methoxyphenyl)-2-propanol, also known as 3-Methoxyphenylpropan-2-ol, is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activities, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 590422

Antioxidant Activity

Research has indicated that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. A study conducted on various derivatives of methoxyphenol demonstrated their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases such as cancer and cardiovascular disorders. The antioxidant activity was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound22.518.0
Reference Antioxidant10.09.5

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. In vitro studies revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is largely attributed to its interaction with cellular receptors and enzymes. The methoxy group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and allowing it to modulate various signaling pathways. Specifically, it may influence the activity of antioxidant enzymes and exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Study on Antioxidant Effects

A recent study focused on synthesizing derivatives of methoxyphenols, including this compound, and evaluating their antioxidant capabilities. The results showed that these compounds could effectively reduce oxidative stress markers in cellular models, indicating their potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Efficacy Evaluation

In another investigation, the antimicrobial efficacy of this compound was assessed using disk diffusion methods against a panel of pathogenic bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents due to its broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methoxyphenyl)-2-propanol, and how can purity be optimized?

  • Methodology :

  • Extraction : Isolate the compound from natural sources (e.g., Acacia arabica roots) via ethanol extraction, followed by GC-MS identification .

  • Chemical Synthesis : Use Friedel-Crafts alkylation of 3-methoxyphenol with acetone in acidic conditions. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Monitor purity using HPLC (>98%) .

  • Optimization : Control reaction temperature (60–80°C) and stoichiometry to minimize byproducts like 3-(3-methoxyphenyl)-1-propanol .

    • Key Data :
ParameterValue/TechniqueReference
Yield (Natural)0.36% (GC-MS peak area)
Purity (Synthetic)>98% (HPLC)

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Use 1^1H/13^13C NMR to confirm the methoxyphenyl and propanol moieties. Compare with spectral libraries .
  • Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method (predicted logP = 1.8) and melting point (mp 32–34°C) using differential scanning calorimetry .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution assay against Staphylococcus aureus and Escherichia coli (MIC values >100 µg/mL observed) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2), with IC₅₀ > 50 µM indicating low potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring or propanol chain. Assess changes in bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2). Fluorine substitution at the 4-position increases electronegativity and target interaction .

Q. How do contradictory pharmacokinetic data for this compound metabolites arise, and how should they be resolved?

  • Methodology :

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated forms). Compare with reference standards .
  • Contradiction Analysis : Discrepancies in AUC (area under the curve) values may stem from assay sensitivity (e.g., UV vs. MS detection). Validate using isotopic labeling (e.g., 13^{13}C-labeled compound) .

Q. What strategies mitigate risks in handling this compound under laboratory conditions?

  • Methodology :

  • Safety Protocols : Refer to SDS guidelines (e.g., Combi-Blocks QV-3481): Use PPE (gloves, goggles), avoid inhalation, and store at 2–8°C .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can impurities in synthetic batches be systematically identified and quantified?

  • Methodology :

  • Analytical Techniques : Employ UPLC-PDA for impurity profiling (e.g., detect 3-methoxyphenylacetone at RT 12.8 min) .
  • Thresholds : Follow ICH Q3A guidelines; report impurities >0.1% .

Data Contradiction and Validation

Q. Why do GC-MS and HPLC yield conflicting purity assessments, and how is this reconciled?

  • Resolution :

  • GC-MS Limitations : Volatility requirements may exclude non-volatile impurities. Cross-validate with HPLC-ELSD (evaporative light scattering detection) .
  • Example : A batch showing 98% purity via GC-MS but 95% via HPLC-ELSD suggests presence of high-boiling-point contaminants .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Potential :

  • Organic Semiconductors : Modify the phenyl ring with electron-withdrawing groups (e.g., -CN) to enhance charge transport properties .
  • Ligand Design : Use as a scaffold for metal-organic frameworks (MOFs) due to its hydroxyl and methoxy coordination sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methoxyphenyl)-2-propanol
Reactant of Route 2
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